DesacetylMetipranololHydrochloride
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Overview
Description
DesacetylMetipranololHydrochloride is a chemical compound known for its role as the active metabolite of metipranolol. Metipranolol is a non-selective beta-adrenergic antagonist used primarily in the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . This compound retains the pharmacological properties of its parent compound, making it significant in medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DesacetylMetipranololHydrochloride typically involves the hydrolysis of metipranolol. The process can be carried out using acidic or basic conditions to remove the acetyl group from metipranolol, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: DesacetylMetipranololHydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
DesacetylMetipranololHydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of beta-adrenergic antagonists and their metabolites.
Biology: The compound is utilized in research on cellular signaling pathways involving beta-adrenergic receptors.
Medicine: It serves as a model compound in the development of new therapeutic agents for ocular hypertension and glaucoma.
Mechanism of Action
DesacetylMetipranololHydrochloride exerts its effects by binding to beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. This binding inhibits the action of endogenous catecholamines, leading to a decrease in intraocular pressure. The compound does not have significant intrinsic sympathomimetic activity and has minimal local anesthetic effects .
Comparison with Similar Compounds
Metipranolol: The parent compound, a non-selective beta-adrenergic antagonist.
Propranolol: Another non-selective beta-adrenergic antagonist with similar pharmacological properties.
Timolol: A beta-adrenergic antagonist used in the treatment of glaucoma.
Uniqueness: DesacetylMetipranololHydrochloride is unique due to its specific role as the active metabolite of metipranolol. Its pharmacological profile is similar to metipranolol but with distinct metabolic characteristics that make it valuable in research and therapeutic applications .
Properties
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.ClH/c1-9(2)16-7-13(17)8-19-14-6-10(3)15(18)12(5)11(14)4;/h6,9,13,16-18H,7-8H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWSEZGHGQQXGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)OCC(CNC(C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22664-59-1 |
Source
|
Record name | Phenol, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-2,3,6-trimethyl-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22664-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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